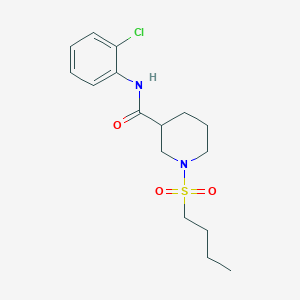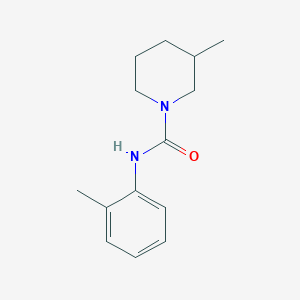
1-(butylsulfonyl)-N-(2-chlorophenyl)-3-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(butylsulfonyl)-N-(2-chlorophenyl)-3-piperidinecarboxamide, also known as BCTC, is a chemical compound that has been extensively studied in the field of neuroscience. BCTC is a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is activated by a variety of stimuli, including heat, acid, and capsaicin. The TRPV1 channel is widely expressed in sensory neurons and plays an important role in pain perception and thermoregulation.
作用机制
1-(butylsulfonyl)-N-(2-chlorophenyl)-3-piperidinecarboxamide is a selective antagonist of TRPV1, which means that it binds to the channel and blocks its activity. TRPV1 is a non-selective cation channel that is activated by a variety of stimuli, including heat, acid, and capsaicin. When TRPV1 is activated, it allows the influx of cations, including calcium ions, into the cell, which can lead to depolarization and the generation of action potentials. By blocking TRPV1, this compound inhibits the influx of cations and prevents depolarization and action potential generation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activation of TRPV1 by capsaicin, heat, and acid. In vivo studies have shown that this compound inhibits TRPV1-mediated pain responses, including inflammatory pain, neuropathic pain, and migraine. This compound has also been shown to inhibit TRPV1-mediated thermoregulatory responses, including fever and hypothermia.
实验室实验的优点和局限性
1-(butylsulfonyl)-N-(2-chlorophenyl)-3-piperidinecarboxamide has several advantages for lab experiments. First, it is a selective antagonist of TRPV1, which means that it can be used to study the role of TRPV1 in specific physiological and pathological processes. Second, this compound is a small molecule that can be easily synthesized and modified, which allows for the development of more potent and selective TRPV1 antagonists. However, there are also limitations to using this compound in lab experiments. First, this compound has relatively low potency and selectivity compared to other TRPV1 antagonists. Second, this compound has poor solubility in water, which can limit its use in certain experimental settings.
未来方向
There are several future directions for research on 1-(butylsulfonyl)-N-(2-chlorophenyl)-3-piperidinecarboxamide and TRPV1. First, there is a need for more potent and selective TRPV1 antagonists that can be used in preclinical and clinical studies. Second, there is a need to better understand the role of TRPV1 in cancer, as TRPV1 has been implicated in cancer cell proliferation and survival. Third, there is a need to better understand the role of TRPV1 in the central nervous system, as TRPV1 has been implicated in a variety of neurological disorders, including epilepsy and anxiety. Finally, there is a need to better understand the physiological and pathological functions of TRPV1 in non-neuronal tissues, including the cardiovascular and immune systems.
合成方法
1-(butylsulfonyl)-N-(2-chlorophenyl)-3-piperidinecarboxamide can be synthesized by reacting 2-chlorobenzonitrile with butylsulfonyl chloride in the presence of a base, followed by reaction with piperidinecarboxamide. The reaction scheme is shown below:
科学研究应用
1-(butylsulfonyl)-N-(2-chlorophenyl)-3-piperidinecarboxamide has been extensively studied in the field of neuroscience due to its selective antagonism of TRPV1. TRPV1 has been implicated in a variety of physiological and pathological processes, including pain perception, thermoregulation, inflammation, and cancer. This compound has been used as a tool compound to study the role of TRPV1 in these processes. For example, this compound has been used to study the role of TRPV1 in inflammatory pain, neuropathic pain, and migraine. This compound has also been used to study the role of TRPV1 in thermoregulation, as TRPV1 is activated by heat and plays a role in thermoregulatory responses.
属性
IUPAC Name |
1-butylsulfonyl-N-(2-chlorophenyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O3S/c1-2-3-11-23(21,22)19-10-6-7-13(12-19)16(20)18-15-9-5-4-8-14(15)17/h4-5,8-9,13H,2-3,6-7,10-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXOIUGVWJOKAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(2-thienyl)-2-pyrimidinyl]cyanamide](/img/structure/B5407354.png)
![2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5407355.png)
![N-[1-(2,4-dimethylphenyl)ethyl]butanamide](/img/structure/B5407361.png)
![(2R*,3S*,6R*)-3-(2-methoxyphenyl)-5-(3-methoxypropanoyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5407367.png)
![3-({5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}amino)propan-1-ol](/img/structure/B5407372.png)

![(1S*,6R*)-9-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5407383.png)
![N-{[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl}quinoline-3-carboxamide](/img/structure/B5407395.png)
![5-nitro-6-[2-(5-phenyl-2-furyl)vinyl]-2,4-pyrimidinediol](/img/structure/B5407398.png)
![methyl {4-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-2-iodophenoxy}acetate](/img/structure/B5407413.png)

![7-(2-methoxyisonicotinoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5407427.png)
![2-[4-(2-ethoxyphenyl)-1-piperazinyl]-N-(2-ethylphenyl)acetamide](/img/structure/B5407429.png)
